2-Chloro-5-phenylpyridine-3-boronic acid
Description
2-Chloro-5-phenylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 2, a phenyl group at position 5, and a boronic acid moiety at position 3. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science . Its structure combines electron-withdrawing (chlorine) and aromatic (phenyl) substituents, influencing its reactivity and stability in synthetic applications.
Properties
CAS No. |
1029654-22-5 |
|---|---|
Molecular Formula |
C11H9BClNO2 |
Molecular Weight |
233.46 g/mol |
IUPAC Name |
(2-chloro-5-phenylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H |
InChI Key |
HPMJKPKHFLLPFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-phenylpyridine-3-boronic acid typically involves the borylation of 2-Chloro-5-phenylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-phenylpyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of 2-Chloro-5-phenylpyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-phenylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-Chloro-5-phenylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylpyridine-3-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The chlorine atom and phenyl group on the pyridine ring also contribute to the compound’s reactivity and selectivity in different chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Trifluoromethyl-Substituted Analog
- Compound: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 536693-96-6) Molecular Formula: C₆H₄BClF₃NO₂ Molecular Weight: 225.36 g/mol Key Differences:
- The phenyl group is replaced with a trifluoromethyl (-CF₃) group at position 5.
- Higher hydrophobicity due to the -CF₃ group may impact solubility in polar solvents.
Fluorine-Substituted Analogs
- Compound: 2-Chloro-5-fluoropyridine-3-boronic acid Molecular Formula: C₅H₄BClFNO₂ Molecular Weight: 175.35 g/mol Key Differences:
- Phenyl group replaced by fluorine at position 5.
- Fluorine’s small size and strong electron-withdrawing nature improve metabolic stability in drug candidates but reduce steric bulk compared to phenyl .
- Compound : 5-Chloro-2-fluoropyridine-3-boronic acid (CAS: 937595-70-5)
- Key Differences :
- Fluorine and chlorine substituents are swapped (F at position 2, Cl at 5).
- Altered electronic effects may shift regioselectivity in coupling reactions .
Alkyl and Alkoxy Derivatives
- Compound: 2-Chloro-4-methylpyridine-5-boronic acid (CAS: 913836-08-5) Molecular Formula: C₆H₇BClNO₂ Molecular Weight: 171.39 g/mol Key Differences:
- Methyl group at position 4 instead of phenyl at 5.
- Compound : 5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS: 1150114-69-4)
- Molecular Weight : 215.44 g/mol
- Key Differences :
- Isopropoxy group at position 6 introduces steric bulk and electron-donating effects, which may slow coupling kinetics compared to phenyl derivatives .
Positional Isomers and Complex Substitutions
Positional Isomers
- Compound : 2-Fluoro-5-phenylpyridine-3-boronic acid (CAS: 2121514-00-7)
- Key Differences :
- Chlorine replaced by fluorine at position 2, retaining phenyl at position 5.
- Compound : [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7)
- Key Differences :
- Trifluoromethyl group at position 6 instead of 5.
- Altered steric and electronic environments may affect coupling efficiency with ortho-substituted aryl halides .
Multi-Substituted Derivatives
- Compound: 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid (CAS: 2225173-79-3) Molecular Formula: C₁₁H₈BCl₂NO₂ Molecular Weight: 267.90 g/mol Key Differences:
- Compound: 5-Chloro-2-(cyclopropyl)pyridine-3-boronic acid (CAS: 2225179-43-9) Molecular Formula: C₈H₉BClNO₂ Key Differences:
- Cyclopropyl group at position 2 introduces ring strain and unique electronic effects, which may enhance selectivity in targeted drug synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-Chloro-5-phenylpyridine-3-boronic acid | N/A | C₁₁H₈BClNO₂ | 231.45 | Cl (C2), Ph (C5), B(OH)₂ (C3) | High steric bulk, moderate reactivity |
| 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid | 536693-96-6 | C₆H₄BClF₃NO₂ | 225.36 | Cl (C2), -CF₃ (C5) | Enhanced reactivity, hydrophobic |
| 2-Chloro-5-fluoropyridine-3-boronic acid | N/A | C₅H₄BClFNO₂ | 175.35 | Cl (C2), F (C5) | Improved metabolic stability |
| 5-Chloro-2-fluoropyridine-3-boronic acid | 937595-70-5 | C₅H₄BClFNO₂ | 175.35 | F (C2), Cl (C5) | Altered regioselectivity in couplings |
| 2-Chloro-4-methylpyridine-5-boronic acid | 913836-08-5 | C₆H₇BClNO₂ | 171.39 | Cl (C2), -CH₃ (C4) | Increased solubility in non-polar solvents |
| 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid | 2225173-79-3 | C₁₁H₈BCl₂NO₂ | 267.90 | Cl (C5, C6-Ph) | High steric hindrance, niche applications |
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